Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester
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Overview
Description
Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester is an organic compound that belongs to the class of phenoxy esters. This compound is characterized by the presence of an acetic acid esterified with a 4-chlorophenyl group and a 4-methylphenoxy group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester typically involves the esterification of acetic acid with 4-chlorophenol and 4-methylphenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as zeolites or metal oxides can enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenoxy and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy and chlorophenyl derivatives.
Scientific Research Applications
Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenols, which can then interact with biological molecules. The phenoxy and chlorophenyl groups can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (4-chlorophenoxy)-, methyl ester
- Acetic acid, (4-methylphenoxy)-, methyl ester
- Phenoxyacetic acid derivatives
Uniqueness
Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester is unique due to the presence of both 4-methylphenoxy and 4-chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(4-chlorophenyl) 2-(4-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARQJTWJAWARLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355550 |
Source
|
Record name | Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62095-43-6 |
Source
|
Record name | Acetic acid, (4-methylphenoxy)-, 4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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